6-hydroxy-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one
Description
This compound belongs to the benzoxazinone class, characterized by a bicyclic structure combining a benzene ring fused with an oxazinone moiety. Key structural features include:
Properties
IUPAC Name |
6-hydroxy-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-21(2,10-13-4-6-15(27-3)7-5-13)22-11-18(25)16-8-14(24)9-17-20(16)28-12-19(26)23-17/h4-9,18,22,24-25H,10-12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUYJEVMBVSIHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with 2-Chlorophenol Derivatives
A method involving 2-chlorophenol derivatives and Cs₂CO₃ in dimethylformamide (DMF) under reflux conditions yields substituted benzoxazinones. This approach avoids hazardous reagents like phosgene, making it scalable for industrial applications.
| Reagents/Conditions | Yield | Purification |
|---|---|---|
| 2-Chlorophenol, Cs₂CO₃, DMF, 5 h reflux | Not specified | Silica gel chromatography |
Phthalimide-Mediated Cycloaddition
A more advanced method employs phthalimide and bromoacetyl intermediates. For example:
- Step 1 : React 8-(bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one with phthalimide in DMF using K₂CO₃ and NaI.
- Step 2 : Hydrogenate the phthalimide intermediate with Raney Nickel at 4 bar H₂ pressure to yield the amine.
| Reaction | Conditions | Yield |
|---|---|---|
| Bromoacetyl intermediate + phthalimide | DMF, 50–55°C, 1 h | 84% |
| Hydrogenation | 1,4-dioxane, 45°C, 4 bar H₂ | 86% |
Side Chain Introduction and Stereochemical Control
The hydroxyethylamino side chain is introduced via controlled epoxide ring-opening reactions.
Epoxide Opening with Chiral Amines
Traditional methods involve reacting epoxide intermediates (e.g., 8-(2R)-oxiranyl-6-substituted oxy-4H-benzo[l,4]oxazin-3-one) with 2-(4-methoxyphenyl)-1,1-dimethylpropan-2-amine. However, regioselectivity challenges led to byproducts (e.g., Formula IIIb/IIIc in patents).
| Challenge | Solution |
|---|---|
| Regioselectivity in epoxide opening | Use protected intermediates (e.g., benzyl ethers) to direct nucleophilic attack |
Improved Synthesis Protocol
Patents describe an optimized route to avoid regioisomers:
- Step 1 : React 6-benzyloxy-8-((R)-2-chloro-1-hydroxy-ethyl)-4H-benzooxazin-3-one with NaOH and NaI in DMF.
- Step 2 : Deprotect the benzyl group using HCl or BBr₃ to yield the free hydroxyl group.
| Intermediate | Reaction | Yield |
|---|---|---|
| 6-Benzyloxy intermediate | DMF, NaOH, NaI, 0°C, 4 h | 96% |
| Deprotection (benzyl → OH) | HCl/ethanol, 5–10°C | 93% |
Amine Deprotection and Final Functionalization
The phthalimide and benzyl protecting groups are removed in tandem:
Phthalimide Reduction
Sodium borohydride (NaBH₄) reduces phthalimido groups to amines, followed by acid workup to isolate the hydrochloride salt.
| Step | Conditions | Outcome |
|---|---|---|
| NaBH₄ reduction | Isopropanol/H₂O, pH 5.5 | Amine-HCl salt |
| Deprotection | NaOH, extraction with IPA | Free amine intermediate |
Benzyl Ether Removal
Catalytic hydrogenation or acid-mediated hydrolysis cleaves benzyl ethers.
| Method | Conditions | Yield |
|---|---|---|
| H₂/Pd-C | THF, 1 atm H₂, 25°C | >90% |
| BBr₃/CH₂Cl₂ | 0°C, 2 h | 85–88% |
Key Challenges and Innovations
Stereochemical Purity
The (R)-configuration in the hydroxyethylamino group is critical for bioactivity. Patents achieve >99% enantiomeric excess (ee) through:
Process Optimization
Industrial-scale synthesis focuses on cost and yield:
- Solvent Selection : DMF for bromoacetyl reactions; ethanol for deprotection.
- Purification : Recrystallization from isopropanol ensures >98% purity.
Data Summary: Synthesis of Key Intermediates
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzoxazine ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halides, nucleophiles, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound’s potential bioactivity is of interest. It may exhibit antibacterial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may act as an agonist or antagonist for specific receptors, influencing biological pathways and offering potential treatments for various diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials, coatings, or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-hydroxy-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and influencing various biological pathways.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below compares the compound with key analogs:
Clinical and Industrial Relevance
- Therapeutic Potential: The target compound is hypothesized to act as a β2-adrenergic agonist for asthma treatment, while the 6-amino-4-(4-fluorophenylmethyl) analog () shows promise in neurodegenerative diseases .
- Formulation Challenges : The hydrochloride salt () addresses solubility issues, critical for injectable formulations, whereas the benzyloxy derivative () may require lipid-based delivery systems .
Biological Activity
The compound 6-hydroxy-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one is a synthetic organic molecule belonging to the benzoxazine family. Its complex structure and potential biological activities make it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Basic Information
- IUPAC Name : 6-hydroxy-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one
- Molecular Formula : C28H32N2O5
- Molecular Weight : 476.56 g/mol
- CAS Number : 869478-13-7
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 700.4 ± 60.0 °C (Predicted) |
| Density | 1.205 ± 0.06 g/cm³ (Predicted) |
| Solubility | Slightly soluble in chloroform and methanol |
| pKa | 12.18 ± 0.20 (Predicted) |
| Color | Yellow |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:
- Antioxidant Properties : The presence of hydroxyl groups in the structure may confer antioxidant capabilities, which can mitigate oxidative stress in cells.
- Antitumor Activity : Some studies have indicated potential efficacy against cancer cell lines, particularly due to its ability to inhibit specific signaling pathways related to tumor growth.
Case Studies and Research Findings
-
Anticancer Activity
- A study published in Journal of Medicinal Chemistry explored the effects of similar benzoxazine derivatives on human cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
- Neuroprotective Effects
- Anti-inflammatory Properties
In Vitro and In Vivo Studies
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. In vivo models further support these findings, demonstrating tumor growth inhibition when administered in therapeutic doses.
Q & A
Basic: What are the recommended synthetic routes for this benzoxazinone derivative, and how can reaction yields be optimized?
Methodological Answer:
The compound can be synthesized via cyclization of anthranilic acid derivatives with appropriate ketones or anhydrides under reflux conditions. For example, tetrachlorophthalic anhydride and anthranilic acid in n-butanol at reflux for 5 hours yield benzoxazinone derivatives (78% yield) . Optimize yields by controlling stoichiometry, solvent polarity (e.g., ethanol for recrystallization), and reaction time. Monitor reaction progress using TLC and confirm purity via elemental analysis (±0.3% deviation) and melting point determination .
Advanced: How can stereochemical challenges during synthesis be addressed, particularly for chiral centers in the aminoethyl side chain?
Methodological Answer:
Chiral resolution techniques such as chiral HPLC or enzymatic kinetic resolution are critical. For example, GC/MS and ¹H/¹³C NMR can confirm stereochemistry by analyzing coupling constants and NOE effects. Use chiral auxiliaries (e.g., Evans oxazolidinones) during the formation of the 1-hydroxyethyl group to enforce desired configurations. Stereochemical integrity must be validated via X-ray crystallography or circular dichroism (CD) spectroscopy .
Basic: What analytical techniques are most reliable for structural elucidation and purity assessment?
Methodological Answer:
- HPLC-DAD/MS : Quantify purity (>95%) and detect impurities using reverse-phase columns (e.g., C18) with mobile phases like methanol/water (70:30) .
- NMR Spectroscopy : ¹H NMR (300 MHz) in DMSO-d₆ identifies aromatic protons (δ 7.5–8.1 ppm) and hydroxyl groups (δ 11.5 ppm, D₂O exchangeable). ¹³C NMR confirms carbonyl (δ 168–173 ppm) and methoxy (δ 55 ppm) signals .
- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .
Advanced: What mechanistic insights exist regarding its inhibition of serine proteases, and how can binding affinity be quantified?
Methodological Answer:
Benzoxazinones act as acyl-enzyme inhibitors by forming covalent adducts with catalytic serine residues. Use kinetic assays (e.g., UV-Vis monitoring of p-nitroaniline release) to determine inhibition constants (Kᵢ). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can measure binding affinities (nM–µM range). Computational docking (e.g., AutoDock Vina) predicts binding poses in elastase or chymotrypsin active sites .
Basic: How should researchers assess compound stability under varying pH and temperature conditions?
Methodological Answer:
Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal Stability : Heat samples to 40–80°C and analyze decomposition products (e.g., hydroxylated byproducts) using LC-MS .
Advanced: What experimental designs are optimal for in vivo efficacy studies targeting enzyme-mediated diseases?
Methodological Answer:
Use randomized block designs with split-plot arrangements to control variables (e.g., dose, administration route). For elastase-mediated emphysema models, administer the compound intravenously (1–10 mg/kg) in murine models. Measure lung function (e.g., compliance) and inflammatory markers (IL-6, TNF-α) over 4–6 weeks. Include positive controls (e.g., alpha-1 antitrypsin) and validate outcomes via histopathology .
Advanced: How can computational modeling guide the optimization of substituents for enhanced bioactivity?
Methodological Answer:
Perform QSAR studies using descriptors like logP, molar refractivity, and H-bonding capacity. Molecular dynamics simulations (e.g., GROMACS) assess ligand-protein stability. Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets .
Basic: What are common pitfalls in interpreting NMR data for benzoxazinone derivatives?
Methodological Answer:
- Solvent Artifacts : DMSO-d₆ may suppress exchangeable protons (e.g., -OH). Confirm via D₂O shake.
- Dynamic Effects : Conformational flexibility in the aminoethyl chain can broaden signals. Use variable-temperature NMR .
Advanced: How can metabolic pathways and major metabolites be identified?
Methodological Answer:
Use hepatocyte incubation (human/murine) with LC-HRMS for metabolite profiling. Phase I metabolites (hydroxylation, O-demethylation) and Phase II conjugates (glucuronides) are expected. Compare fragmentation patterns with reference standards (e.g., m/z shifts of +16 for hydroxylation) .
Advanced: How should conflicting data on enzymatic inhibition potency be resolved?
Methodological Answer:
Re-evaluate assay conditions:
- Enzyme Source : Species-specific isoforms (e.g., human vs. bovine chymotrypsin) vary in sensitivity.
- Substrate Competition : Use Kₘ values to adjust substrate concentrations (e.g., 2–5× Kₘ for IC₅₀ determination).
- Solvent Effects : DMSO >1% can denature enzymes. Use low solvent concentrations (<0.1%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
